molecular formula C24H21AlP B14549861 Diphenylalumanyl--diphenylphosphane (1/1) CAS No. 61743-03-1

Diphenylalumanyl--diphenylphosphane (1/1)

Cat. No.: B14549861
CAS No.: 61743-03-1
M. Wt: 367.4 g/mol
InChI Key: XXALCTXPWPNZQO-UHFFFAOYSA-N
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Description

Diphenylalumanyl–diphenylphosphane (1/1) is an organophosphorus compound that features both aluminum and phosphorus atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylalumanyl–diphenylphosphane (1/1) typically involves the reaction of diphenylphosphine with an aluminum-containing reagent. One common method is the reaction of diphenylphosphine with aluminum trichloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for diphenylalumanyl–diphenylphosphane (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenylalumanyl–diphenylphosphane (1/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides and aluminum oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine and aluminum hydride derivatives.

    Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenated reagents and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Phosphine oxides and aluminum oxides.

    Reduction: Phosphine and aluminum hydride derivatives.

    Substitution: Various substituted phosphine and aluminum compounds.

Scientific Research Applications

Diphenylalumanyl–diphenylphosphane (1/1) has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential use in biological systems as a catalyst or reagent.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of diphenylalumanyl–diphenylphosphane (1/1) involves its ability to coordinate with metal centers through its phosphorus and aluminum atoms. This coordination can stabilize metal complexes and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal center with which the compound interacts.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(diphenylphosphino)methane: A similar compound that also features phosphorus atoms and is used as a ligand in coordination chemistry.

    Diphenylphosphine: Another related compound that serves as a precursor to various organophosphorus ligands.

Uniqueness

Diphenylalumanyl–diphenylphosphane (1/1) is unique due to the presence of both aluminum and phosphorus atoms, which allows it to form distinct coordination complexes and exhibit unique reactivity compared to other similar compounds. This dual functionality makes it a versatile ligand in various chemical and industrial applications.

Properties

CAS No.

61743-03-1

Molecular Formula

C24H21AlP

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C12H11P.2C6H5.Al/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10,13H;2*1-5H;

InChI Key

XXALCTXPWPNZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Al]C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2

Origin of Product

United States

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